2-Amino-1,3-benzoxazol-6-OL hydrochloride
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Overview
Description
2-Amino-1,3-benzoxazol-6-OL hydrochloride is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzoxazol-6-OL hydrochloride typically involves the use of 2-aminophenol as a precursor. One common method includes the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the benzoxazole ring . Various catalysts, such as metal catalysts and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzoxazol-6-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-Amino-1,3-benzoxazol-6-OL hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-1,3-benzoxazol-6-OL hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Aminobenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
2-Amino-1,3-benzoxazol-6-OL hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-amino-1,3-benzoxazol-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDWTZOSPBQNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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